molecular formula C15H21N3O2 B5713823 1-[2-(benzylamino)-2-oxoethyl]-4-piperidinecarboxamide

1-[2-(benzylamino)-2-oxoethyl]-4-piperidinecarboxamide

Cat. No. B5713823
M. Wt: 275.35 g/mol
InChI Key: LIPZQUIQSXOOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a part of a broader class of synthetic analgesics and inhibitors with potential biological activities. The interest in its synthesis and characterization stems from its potent pharmacological profiles, including analgesic activities and enzyme inhibition properties.

Synthesis Analysis

The synthesis of derivatives similar to "1-[2-(benzylamino)-2-oxoethyl]-4-piperidinecarboxamide" involves several key steps, including the preparation of 4-arylamino-4-piperdinecarboxylic acids as starting materials. Various synthetic approaches have been described, highlighting the importance of suitable substitution on the nitrogen atoms to afford extremely potent compounds. Different synthetic routes have been explored to enhance the activity and selectivity of these derivatives, showing the complexity and versatility of synthetic strategies in medicinal chemistry (Van Daele et al., 1976).

Molecular Structure Analysis

The molecular structure of these compounds has been analyzed through various techniques, including X-ray crystallography and spectroscopic methods. These studies provide insights into the three-dimensional arrangements of atoms, which are crucial for understanding the compound's reactivity and interaction with biological targets. For instance, modifications in the molecular structure have shown to significantly impact the anti-acetylcholinesterase activity, demonstrating the importance of structural analysis in drug design (Sugimoto et al., 1992).

properties

IUPAC Name

1-[2-(benzylamino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c16-15(20)13-6-8-18(9-7-13)11-14(19)17-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPZQUIQSXOOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.